

A Technical Guide to the Physicochemical Properties of VH032-C4-NH-Boc

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C4-NH-Boc is a synthetic chemical compound that serves as a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The appended tert-butyloxycarbonyl (Boc) protecting group on a C4-amine linker allows for its controlled and specific conjugation to a ligand targeting a protein of interest, forming a heterobifunctional PROTAC.[1][5][6] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and application of VH032-C4-NH-Boc in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of **VH032-C4-NH-Boc** are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.



Property	Value	References
Molecular Weight	643.84 g/mol	[1][5]
Molecular Formula	C33H49N5O6S	[5][7]
CAS Number	2412055-00-4	[1][5]
Appearance	White to off-white solid	
Purity	≥98%	
Solubility	Soluble in DMSO	[8]
Storage	Store at -20°C, sealed, away from moisture. Shipped at room temperature.	[5][9]

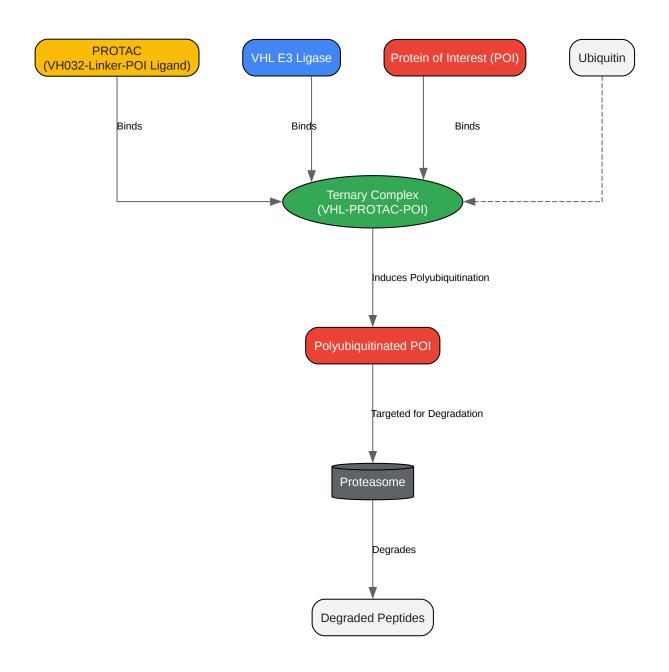
Mechanism of Action and Application in PROTAC Technology

VH032-C4-NH-Boc is not intended for direct biological activity in its protected form. Its primary role is as a synthetic intermediate for the construction of PROTACs. The core VH032 moiety is a high-affinity ligand for the VHL E3 ligase, a key component of the ubiquitin-proteasome system.[4][10]

The PROTAC Signaling Pathway

PROTACs are designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). The general mechanism is illustrated in the signaling pathway diagram below. A PROTAC molecule consists of three parts: a ligand for an E3 ligase (in this case, derived from VH032), a linker, and a ligand for the POI. By simultaneously binding to both the E3 ligase and the POI, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[2][11]





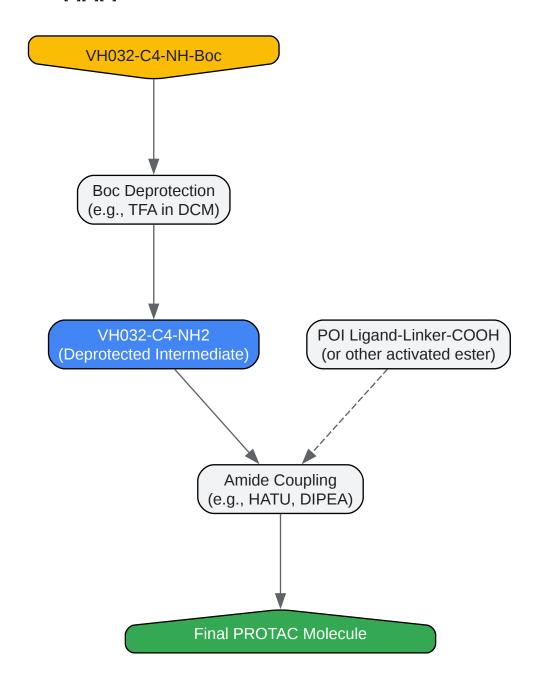
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Caption: General mechanism of action for a VHL-based PROTAC.



Experimental Workflow for PROTAC Synthesis using VH032-C4-NH-Boc

The Boc protecting group on **VH032-C4-NH-Boc** is crucial for a controlled synthetic strategy. It masks the reactive amine on the linker, preventing unwanted side reactions. The synthesis of a functional PROTAC from this intermediate typically follows the workflow depicted below. The Boc group is first removed under acidic conditions to reveal a primary amine. This amine is then coupled with a linker-conjugated ligand for the protein of interest, often via an amide bond formation reaction.[1][5][6]





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Caption: Synthetic workflow for PROTAC generation from VH032-C4-NH-Boc.

Experimental Protocols

While a specific, detailed synthesis protocol for **VH032-C4-NH-Boc** is not readily available in the cited literature, a general synthetic approach can be inferred from the synthesis of related compounds. The synthesis of the parent VH032 molecule has been described, involving the coupling of a protected hydroxyproline core with appropriate side chains.[13][14]

General Synthetic Approach (Hypothetical):

- Synthesis of the VH032 core: This would follow established literature procedures for creating the hydroxyproline-based VHL ligand.
- Introduction of the C4-amine linker: A linker with a terminal amine, protected with a Boc group, would be introduced at a suitable position on the VH032 core, often at the N-terminal amide.[10][15] This is typically achieved through standard amide coupling reactions.
- Purification and Characterization: The final product, VH032-C4-NH-Boc, would be purified using techniques such as flash column chromatography or preparative HPLC.
 Characterization would involve:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
 - Mass Spectrometry (MS): To verify the molecular weight.
 - High-Performance Liquid Chromatography (HPLC): To assess purity.

Boc Deprotection Protocol (General):

- Dissolve VH032-C4-NH-Boc in a suitable solvent, such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA).
- Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.



 Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.

Conclusion

VH032-C4-NH-Boc is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined physicochemical properties and its role as a Boc-protected VHL ligand make it an essential building block for the modular synthesis of PROTACs. Understanding its characteristics and the underlying principles of its application is key to the successful design and development of novel therapeutics based on protein degradation.

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